1-(Chloromethyl)-4-propylcyclohexane
Description
1-(Chloromethyl)-4-propylcyclohexane is a cyclohexane derivative featuring a chloromethyl group (-CH₂Cl) at position 1 and a propyl group (-C₃H₇) at position 4.
Properties
IUPAC Name |
1-(chloromethyl)-4-propylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYNGSIUFLLTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544889 | |
| Record name | 1-(Chloromethyl)-4-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135807-96-4 | |
| Record name | 1-(Chloromethyl)-4-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural or functional similarities with 1-(Chloromethyl)-4-propylcyclohexane:
1-(tert-Butyl Oxycarbonyl)-3-(Chloromethyl)indoline ()
- Structure : Indoline ring with chloromethyl at position 3 and tert-butyl oxycarbonyl at position 1.
- Key Differences: The indoline core (aromatic bicyclic system) contrasts with the non-aromatic cyclohexane in the target compound.
- Activity : Derivatives with small sulfonyl substituents (e.g., 5-O-methylsulfonyl) exhibit cytotoxic activity comparable to doxorubicin in MTT assays against cancer cell lines (IC₅₀ ~0.1–1.0 µM) .
- Relevance : Highlights the impact of substituent size and ring aromaticity on bioactivity.
1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indole (CBI) Dimer ()
- Structure : Fused benzoindole system with chloromethyl at position 1.
- Key Differences : The aromatic benzo[e]indole core differs from cyclohexane, but the chloromethyl group enables conjugation in antibody-drug conjugates (ADCs).
- Activity : Used in ADCs for targeted cancer therapy, leveraging the chloromethyl group’s reactivity for linker attachment .
- Relevance : Demonstrates the chloromethyl group’s utility in drug delivery systems.
2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone ()
- Structure: Cyclohexane ring with 4-chlorophenyl and naphthoquinone substituents.
- Key Differences: Chlorophenyl and naphthoquinone groups confer redox activity, unlike the propyl group in the target compound.
- Activity : Used in combination therapies (e.g., with biguanides) for synergistic effects, emphasizing substituent electronic properties .
- Relevance : Illustrates how cyclohexane substituents influence pharmacological interactions.
Comparative Data Table
Key Findings
Substituent Effects: Small substituents (e.g., methylsulfonyl in ) enhance cytotoxicity, while bulky groups (e.g., tert-butyl oxycarbonyl) may reduce bioavailability. Chloromethyl groups enable covalent binding (e.g., ADC linkers in ), suggesting the target compound could serve as a synthon for drug conjugation .
Ring System Impact: Aromatic systems (indoline, benzoindole) enhance π-π interactions in biological targets, whereas cyclohexane derivatives rely on steric and hydrophobic effects. The target compound’s non-aromatic core may reduce unintended DNA intercalation, improving safety .
Therapeutic Potential: Cyclohexane derivatives with chlorinated substituents () are used in combination therapies, implying that this compound could be explored for synergistic drug formulations .
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